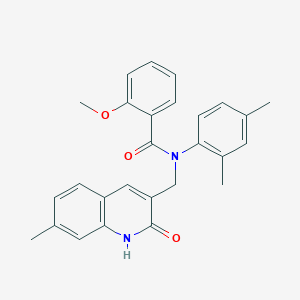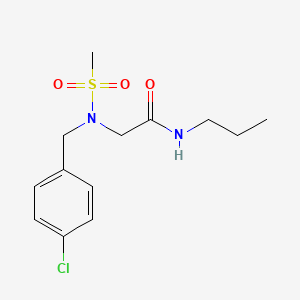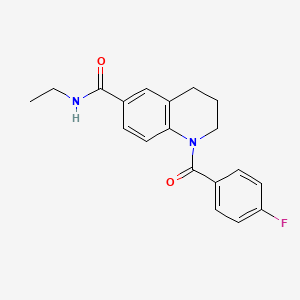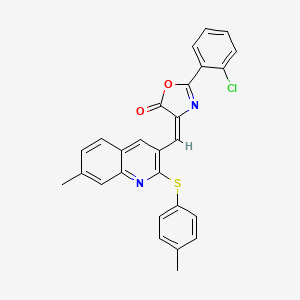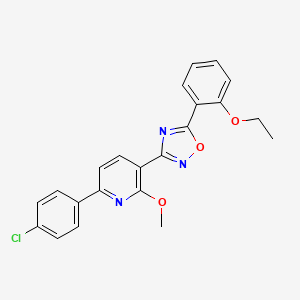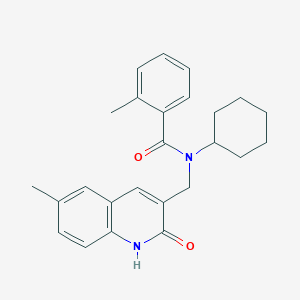
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide, also known as CXM or CXM-101, is a novel compound that has been synthesized and studied for its potential therapeutic applications. CXM belongs to a class of compounds known as benzamides, which have been shown to have a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in the body. In addition to its anti-inflammatory and anticancer properties, this compound has been shown to have antioxidant effects, and has been studied as a potential treatment for oxidative stress-related diseases. This compound has also been shown to have neuroprotective effects, and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic, which makes it suitable for use in cell-based assays and animal studies. However, there are some limitations to the use of this compound in laboratory experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. In addition, this compound has not been extensively studied in humans, which limits its potential for clinical translation.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the study of this compound in combination with other drugs or therapies, to determine if it has synergistic effects. Finally, there is a need for further research on the safety and efficacy of this compound in humans, to determine its potential for clinical use.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide involves a multi-step process that starts with the reaction of 2-hydroxy-6-methylquinoline with N-cyclohexyl-2-methylbenzamide. This is followed by a series of chemical reactions that result in the formation of this compound. The synthesis of this compound has been optimized to produce high yields of pure compound.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has been studied for its potential therapeutic applications in a range of diseases and conditions. Some of the areas of research include cancer, inflammation, and neurodegenerative diseases. This compound has been shown to have anti-inflammatory effects, and has been studied as a potential treatment for arthritis and other inflammatory conditions. In addition, this compound has been shown to have anticancer properties, and has been studied as a potential treatment for various types of cancer.
Propiedades
IUPAC Name |
N-cyclohexyl-2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17-12-13-23-19(14-17)15-20(24(28)26-23)16-27(21-9-4-3-5-10-21)25(29)22-11-7-6-8-18(22)2/h6-8,11-15,21H,3-5,9-10,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRBIQQXTFWMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



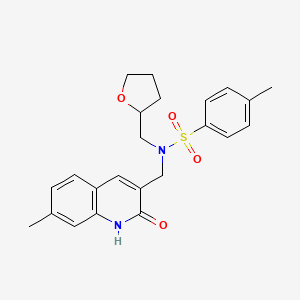
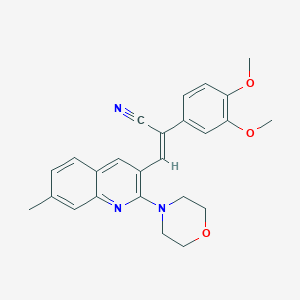
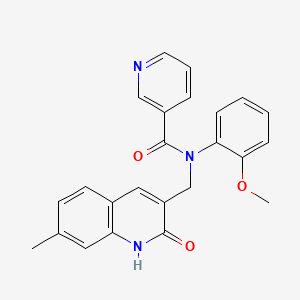
![N-(4-ethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714402.png)

